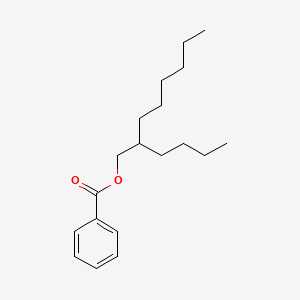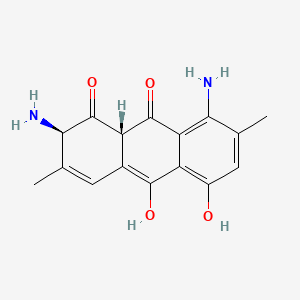
(2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione typically involves multi-step organic reactions. One common approach is to start with a suitable anthracene derivative and introduce the amino and hydroxy groups through a series of substitution and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroanthracene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and other high-performance materials.
Mécanisme D'action
The mechanism of action of (2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its ability to form hydrogen bonds and participate in redox reactions can influence cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar structural features.
Quinones: Compounds with similar oxidation states and reactivity.
Dihydroanthracenes: Reduced forms of anthracene with similar chemical properties.
Uniqueness
What sets (2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione apart is its combination of functional groups, which provides a unique reactivity profile. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H16N2O4 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione |
InChI |
InChI=1S/C16H16N2O4/c1-5-3-7-9(16(22)13(5)18)15(21)11-10(14(7)20)8(19)4-6(2)12(11)17/h3-4,9,13,19-20H,17-18H2,1-2H3/t9-,13+/m0/s1 |
Clé InChI |
PJPGYTZLNGKWTD-TVQRCGJNSA-N |
SMILES isomérique |
CC1=CC2=C(C3=C(C=C(C(=C3C(=O)[C@H]2C(=O)[C@@H]1N)N)C)O)O |
SMILES canonique |
CC1=CC2=C(C3=C(C=C(C(=C3C(=O)C2C(=O)C1N)N)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


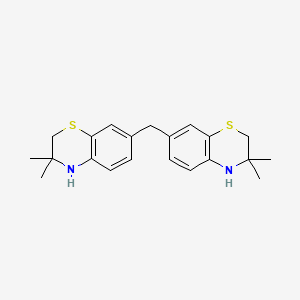

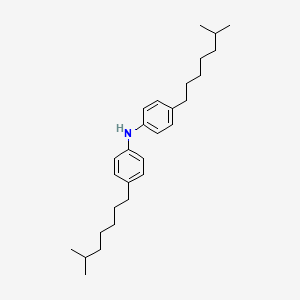
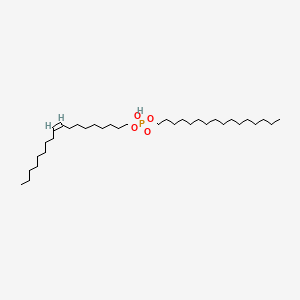
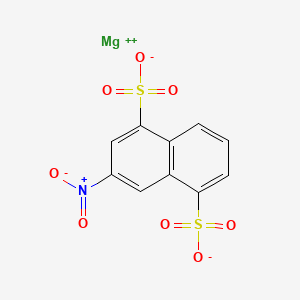

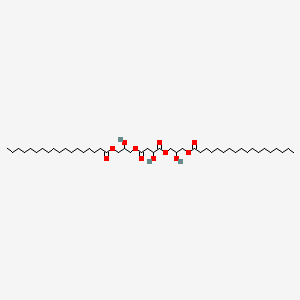


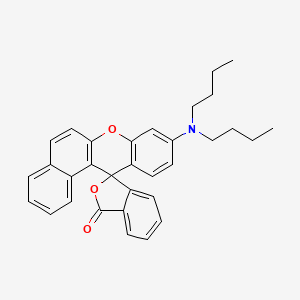
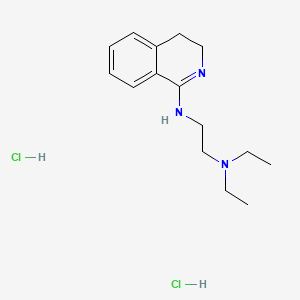

![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
